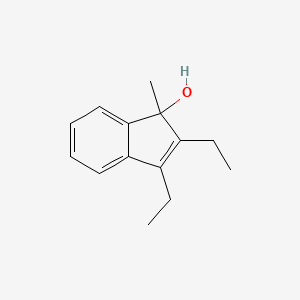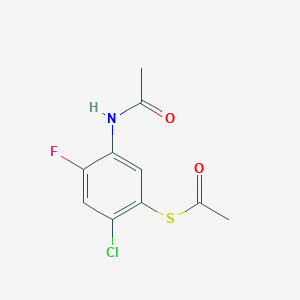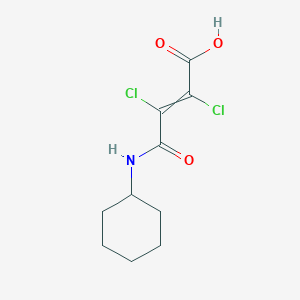
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid is an organic compound that features a cyclohexylamino group attached to a dichlorinated butenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid typically involves the reaction of 2,3-dichloro-4-phenylazo phenol with a reducing agent such as sodium borohydride in an ethanol solution . The reaction is carried out at temperatures ranging from 0 to 25°C. After the reaction, the product is purified through extraction and recrystallization processes.
Industrial Production Methods
For industrial-scale production, the synthesis may involve similar steps but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The cyclohexylamino group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3-Dichloro-4-hydroxyaniline: Shares the dichloro substitution but differs in the functional groups attached.
2,3-Dichloro-4-phenylazo phenol: Similar in structure but contains a phenylazo group instead of a cyclohexylamino group.
Uniqueness
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid is unique due to the presence of both dichloro and cyclohexylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
属性
CAS 编号 |
111725-74-7 |
|---|---|
分子式 |
C10H13Cl2NO3 |
分子量 |
266.12 g/mol |
IUPAC 名称 |
2,3-dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H13Cl2NO3/c11-7(8(12)10(15)16)9(14)13-6-4-2-1-3-5-6/h6H,1-5H2,(H,13,14)(H,15,16) |
InChI 键 |
KEXZKEMDRANLEF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)C(=C(C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


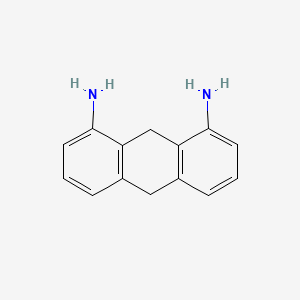
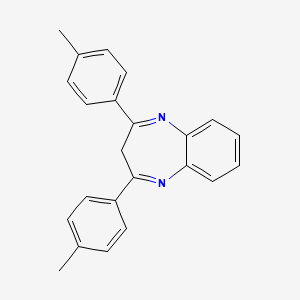
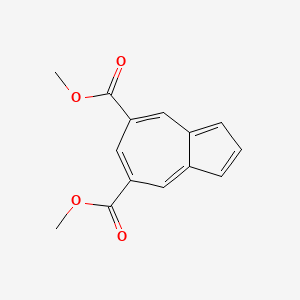

![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)
![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
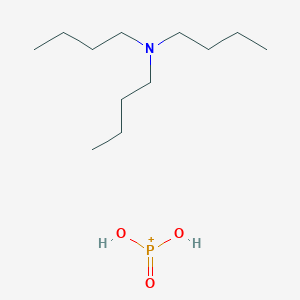
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
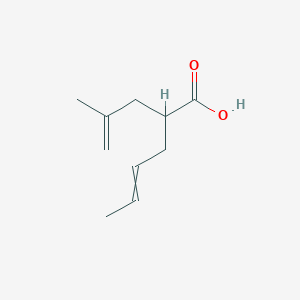
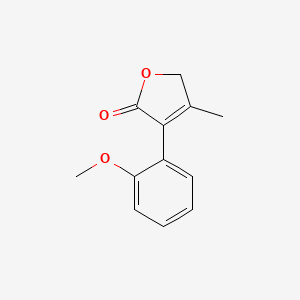
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)

